

Unveiling the Crystal Structure of Erbium(III) Acetylacetone Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Erbium(III) acetylacetone hydrate*

Cat. No.: *B1645148*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erbium(III) acetylacetone hydrate, a coordination complex of the rare earth element erbium, is a compound of significant interest in various fields, including materials science and catalysis. Its hydrated form, specifically the dihydrate $[\text{Er}(\text{C}_5\text{H}_7\text{O}_2)_3(\text{H}_2\text{O})_2]$, represents the stable crystalline structure. Understanding the precise three-dimensional arrangement of atoms within this crystal lattice is paramount for elucidating its physicochemical properties and predicting its behavior in different applications. This technical guide provides an in-depth analysis of the crystal structure of Erbium(III) acetylacetone dihydrate, supported by crystallographic data and detailed experimental methodologies.

Crystal Structure Analysis

The crystal structure of Erbium(III) acetylacetone dihydrate, more formally known as tris(acetylacetonato)diaquaerbium(III), has been determined by single-crystal X-ray diffraction. [1] The compound crystallizes in the monoclinic crystal system, belonging to the $\text{P}2_1/\text{n}$ space group.[1] This arrangement indicates a centrosymmetric crystal structure.

In this complex, the central Erbium(III) ion is eight-coordinated. It is bonded to six oxygen atoms from the three bidentate acetylacetone (acac) ligands and two oxygen atoms from two coordinated water molecules. The coordination polyhedron around the erbium ion can be

described as a distorted square antiprism. This high coordination number is characteristic of lanthanide ions.

Crystallographic Data

The crystallographic data for tris(acetylacetonato)diaquaerbium(III) are summarized in the table below. These parameters define the unit cell of the crystal lattice.

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /n
CSD Reference Code	CEXPUQ
Formula	C ₁₅ H ₂₅ ErO ₈
Z (Formula units/cell)	4

Note: Detailed unit cell dimensions (a, b, c, β), atomic coordinates, and bond lengths/angles are typically deposited in crystallographic databases under the provided CSD reference code.

Experimental Protocols

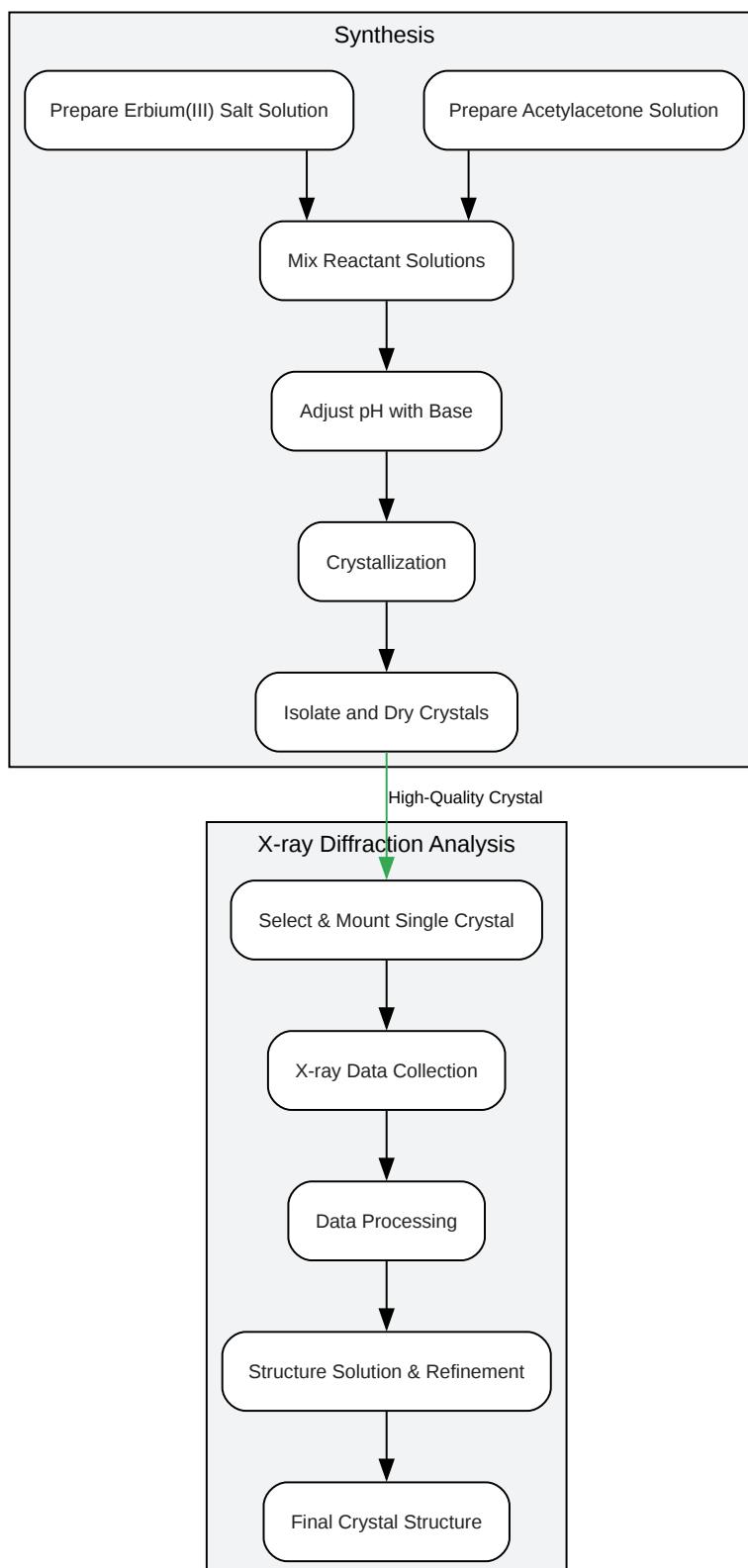
The determination of the crystal structure of Erbium(III) acetylacetonate dihydrate involves two key experimental stages: the synthesis of high-quality single crystals and their analysis using X-ray diffraction.

Synthesis of Tris(acetylacetonato)diaquaerbium(III)

A general method for the synthesis of lanthanide acetylacetonate hydrates involves the reaction of a lanthanide salt with acetylacetone in the presence of a base. A typical procedure is as follows:

- Preparation of Reactants: An aqueous solution of a soluble erbium(III) salt, such as erbium(III) chloride (ErCl₃) or erbium(III) nitrate (Er(NO₃)₃), is prepared. A separate solution of acetylacetone in an alcohol, such as ethanol, is also prepared.

- Reaction: The erbium salt solution is added to the acetylacetone solution with stirring.
- pH Adjustment: A base, typically an ammonia solution, is added dropwise to the reaction mixture to deprotonate the acetylacetone, facilitating its coordination to the erbium ion. The pH is carefully controlled to promote the formation of the desired complex.
- Crystallization: The resulting solution is slowly evaporated at room temperature. Over time, pink crystals of tris(acetylacetonato)diaquaerbium(III) will form.
- Isolation and Drying: The crystals are isolated by filtration, washed with a small amount of cold water or a water/ethanol mixture, and then dried in a desiccator over a suitable drying agent.


Single-Crystal X-ray Diffraction Analysis

The precise arrangement of atoms in the synthesized crystals is determined using single-crystal X-ray diffraction. The general workflow for this analysis is outlined below:

- Crystal Selection: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffraction pattern of the X-rays is recorded by a detector.
- Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the diffracted beams.
- Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods, followed by refinement using least-squares techniques. The final refined structure provides accurate atomic coordinates, bond lengths, and bond angles.

Logical Workflow for Crystal Structure Determination

The logical flow from synthesis to final structural analysis can be visualized as follows:

[Click to download full resolution via product page](#)

Experimental workflow for the determination of the crystal structure.

Conclusion

The crystal structure of **Erbium(III) acetylacetone hydrate** has been established as the dihydrate, $[\text{Er}(\text{C}_5\text{H}_7\text{O}_2)_3(\text{H}_2\text{O})_2]$, which crystallizes in a monoclinic system with the space group $\text{P}2_1/n$.^[1] The eight-coordinate erbium center, with its distorted square antiprismatic geometry, is a key structural feature. The detailed understanding of this crystal structure, obtained through the described synthesis and X-ray diffraction protocols, is fundamental for researchers and professionals working with this and related lanthanide compounds, enabling the rational design of new materials and catalysts with tailored properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lanthanum acetylacetone - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Unveiling the Crystal Structure of Erbium(III) Acetylacetone Hydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1645148#what-is-the-crystal-structure-of-erbium-iii-acetylacetone-hydrate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com